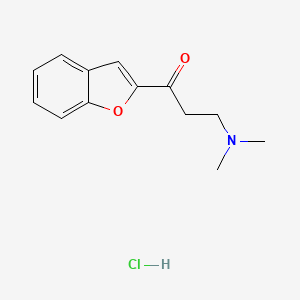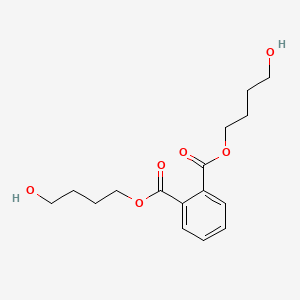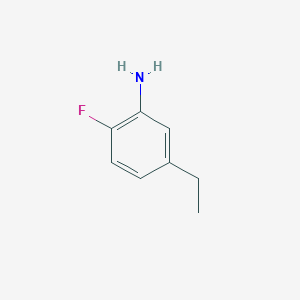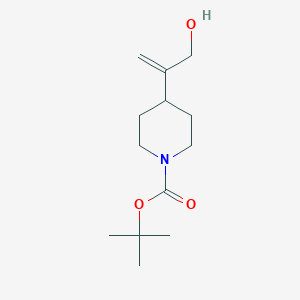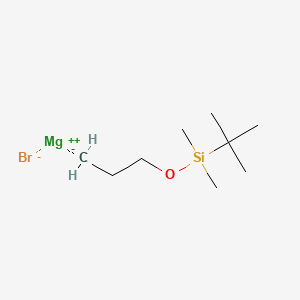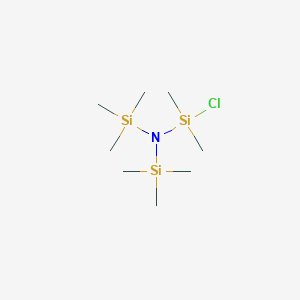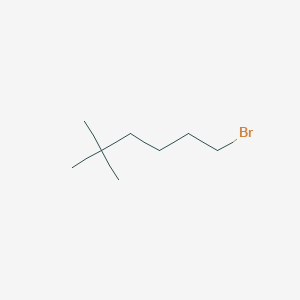
4-(Prop-2-en-1-yl)benzene-1,3-diol
Descripción general
Descripción
. It is widely recognized for its aromatic properties and is commonly used in the flavoring and fragrance industries. Additionally, eugenol exhibits a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Eugenol can be synthesized through several methods. One common approach involves the isomerization of isoeugenol in the presence of a catalyst. Another method includes the allylation of guaiacol (2-methoxyphenol) with allyl bromide under basic conditions .
Industrial Production Methods: Industrially, eugenol is primarily extracted from clove oil through steam distillation. The oil is then subjected to fractional distillation to isolate eugenol. This method is preferred due to its efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: Eugenol undergoes various chemical reactions, including:
Oxidation: Eugenol can be oxidized to form vanillin, a valuable flavoring agent.
Reduction: Hydrogenation of eugenol yields dihydroeugenol, which is used in the fragrance industry.
Substitution: Eugenol can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromic acid in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration.
Major Products Formed:
Vanillin: Formed through oxidation.
Dihydroeugenol: Formed through reduction.
Nitroeugenol: Formed through nitration.
Aplicaciones Científicas De Investigación
Eugenol has a wide range of applications in scientific research:
Mecanismo De Acción
Eugenol exerts its effects through multiple mechanisms:
Antioxidant Activity: Eugenol captures free radicals and interrupts free radical chain reactions, thereby reducing oxidative stress.
Anti-inflammatory Activity: It inhibits the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Antimicrobial Activity: Eugenol disrupts the cell membrane of microorganisms, leading to cell lysis.
Comparación Con Compuestos Similares
Eugenol is structurally similar to other phenolic compounds such as:
Isoeugenol: An isomer of eugenol with similar aromatic properties but different biological activities.
Methyleugenol: A methylated derivative of eugenol with enhanced fragrance properties.
Vanillin: An oxidation product of eugenol with a distinct vanilla aroma.
Uniqueness: Eugenol’s unique combination of aromatic, antioxidant, anti-inflammatory, and antimicrobial properties makes it a versatile compound with diverse applications in various fields .
Propiedades
IUPAC Name |
4-prop-2-enylbenzene-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-3-7-4-5-8(10)6-9(7)11/h2,4-6,10-11H,1,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUCMXVCGIAHHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=C(C=C1)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60552015 | |
| Record name | 4-(Prop-2-en-1-yl)benzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60552015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1616-52-0 | |
| Record name | 4-(Prop-2-en-1-yl)benzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60552015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


